Prothipendyl-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

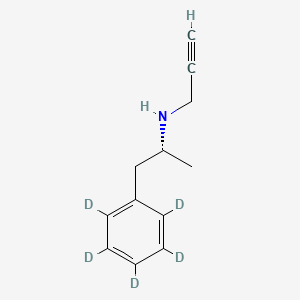

Prothipendyl-d6 Hydrochloride is the deuterium labeled version of Prothipendyl Hydrochloride . It is used for scientific research and development . Prothipendyl, also known as azapromazine or phrenotropin, is an anxiolytic, antiemetic, and antihistamine of the azaphenothiazine group . It is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes .

Synthesis Analysis

The synthesis of Prothipendyl involves the replacement of one carbon atom with a nitrogen atom in the tricyclic ring system . This distinguishes it from promazine . A reaction of prothipendyl hydrochloride with an oxidizing agent under analytical conditions forms prothipendyl sulfoxide .

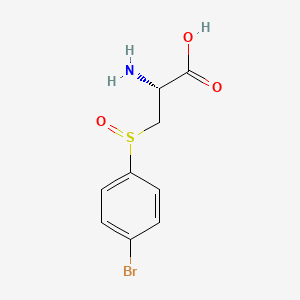

Molecular Structure Analysis

The molecular formula of Prothipendyl-d6 Hydrochloride is C16H14D6ClN3S . The molecular weight is 291.44 . The structure includes stable heavy isotopes of hydrogen, carbon, and other elements .

Chemical Reactions Analysis

Prothipendyl hydrochloride reacts with an oxidizing agent to form prothipendyl sulfoxide . This reaction is used for the determination of prothipendyl hydrochloride in commercial pharmaceutical preparations .

Physical And Chemical Properties Analysis

The physical and chemical properties of Prothipendyl-d6 Hydrochloride include a molecular weight of 291.44 and a molecular formula of C16H14D6ClN3S . More detailed physical and chemical properties are not available in the sources retrieved.

Safety and Hazards

Prothipendyl-d6 Hydrochloride is for research use only and is not for use in humans or animals . It is considered a controlled substance . It may be harmful if swallowed . In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised to rinse the mouth and not induce vomiting .

特性

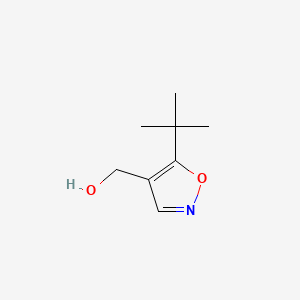

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prothipendyl-d6 Hydrochloride involves the conversion of the starting material, Diphenhydramine-d6, into the final product through a series of chemical reactions.", "Starting Materials": [ "Diphenhydramine-d6", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium sulfate", "Toluene", "Phosphorus oxychloride", "Dimethylformamide", "Triethylamine", "Ethyl acetate" ], "Reaction": [ "Step 1: Diphenhydramine-d6 is reacted with phosphorus oxychloride and dimethylformamide to form N,N-dimethyl-2-(diphenyl-d6methoxy)ethanamine-d6.", "Step 2: The above product is then reacted with triethylamine and ethyl acetate to form the corresponding ethyl ester.", "Step 3: The ethyl ester is then reacted with hydrochloric acid to form Prothipendyl-d6 Hydrochloride.", "Step 4: The final product is purified by recrystallization from methanol." ] } | |

CAS番号 |

1346604-67-8 |

分子式 |

C16H20ClN3S |

分子量 |

327.904 |

IUPAC名 |

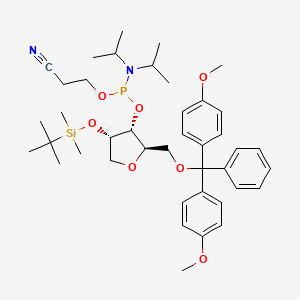

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |

InChIキー |

CQJSAKJMCVSEGU-TXHXQZCNSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |

同義語 |

N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine Hydrochloride; AY 56031-d6; Azacon-d6; D 206-d6; Dominal-d6 Hydrochloride; Prothipendyl-d6 Monohydrochloride; Tolnate-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)